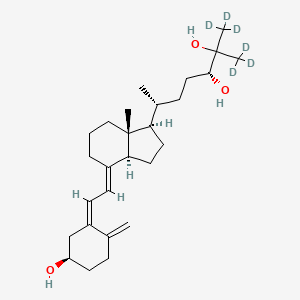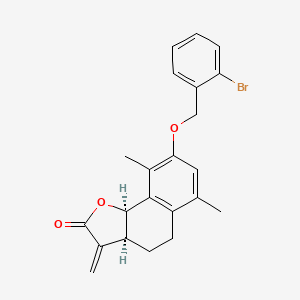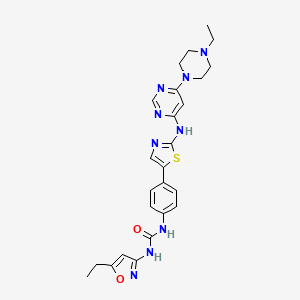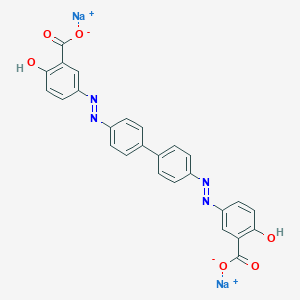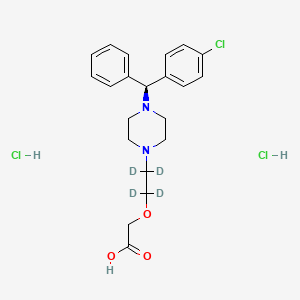
Midostaurin-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Midostaurin-d5 is a deuterated derivative of midostaurin, a multi-targeted protein kinase inhibitor. Midostaurin is primarily used in the treatment of acute myeloid leukemia and systemic mastocytosis. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of midostaurin due to its enhanced stability and reduced metabolic rate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Midostaurin-d5 is synthesized through a semi-synthetic route starting from staurosporine, an alkaloid produced by the bacterium Streptomyces staurosporeus. The process involves the following steps:
Benzoylation Reaction: Staurosporine undergoes a benzoylation reaction to form midostaurin.
Deuteration: Midostaurin is then subjected to a deuteration process where hydrogen atoms are replaced with deuterium atoms. This is typically achieved using deuterated reagents under controlled conditions to ensure selective deuteration.
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation of Streptomyces staurosporeus to produce staurosporine, followed by chemical synthesis steps including benzoylation and deuteration. The process is optimized to achieve high purity and yield, with stringent quality control measures to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Midostaurin-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
Midostaurin-d5 is extensively used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of midostaurin.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used as a reference compound in the development of new kinase inhibitors.
Cancer Research: Exploring its effects on cancer cell lines and its potential as an anti-cancer agent.
Biological Studies: Understanding its interaction with various biological targets and pathways.
Mécanisme D'action
Midostaurin-d5 exerts its effects by inhibiting multiple receptor tyrosine kinases, including:
- Protein Kinase C Alpha (PKC alpha)
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
- Stem Cell Factor Receptor (c-KIT)
- Platelet-Derived Growth Factor Receptor (PDGFR)
- FMS-like Tyrosine Kinase 3 (FLT3)
The inhibition of these kinases disrupts downstream signaling pathways, leading to growth arrest and apoptosis of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Staurosporine : The parent compound from which midostaurin is derived.
- Sunitinib : Another multi-targeted kinase inhibitor used in cancer treatment.
- Sorafenib : A kinase inhibitor with a similar mechanism of action.
Uniqueness
Midostaurin-d5 is unique due to its deuterated nature, which provides enhanced stability and reduced metabolic rate compared to non-deuterated midostaurin. This makes it a valuable tool in pharmacokinetic studies and drug development.
Propriétés
Formule moléculaire |
C35H30N4O4 |
|---|---|
Poids moléculaire |
575.7 g/mol |
Nom IUPAC |
2,3,4,5,6-pentadeuterio-N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25-,26-,32-,35+/m1/s1/i4D,5D,6D,11D,12D |
Clé InChI |
BMGQWWVMWDBQGC-WBNDSJHMSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N(C)[C@@H]2C[C@@H]3N4C5=CC=CC=C5C6=C7C(=C8C9=CC=CC=C9N(C8=C64)[C@]([C@@H]2OC)(O3)C)CNC7=O)[2H])[2H] |
SMILES canonique |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


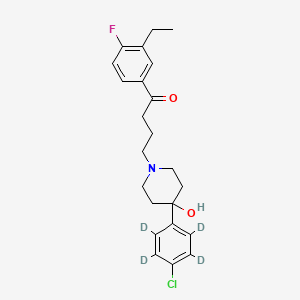


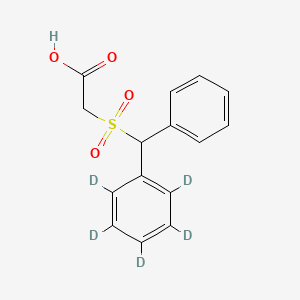

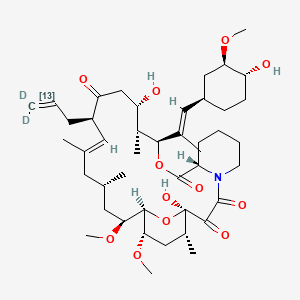
![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
